2-Methoxy-6Z-hexadecenoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H32O3 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(Z)-2-methoxyhexadec-6-enoic acid |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h11-12,16H,3-10,13-15H2,1-2H3,(H,18,19)/b12-11- |
InChI Key |
KGJRSNOTKLROQM-QXMHVHEDSA-N |
SMILES |
CCCCCCCCCC=CCCCC(C(=O)O)OC |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCC(C(=O)O)OC |
Canonical SMILES |
CCCCCCCCCC=CCCCC(C(=O)O)OC |
Origin of Product |
United States |
Discovery, Isolation, and Elucidation of Natural Sources
Methodologies for Extraction and Isolation from Biological Matrices
The extraction and isolation of 2-Methoxy-6Z-hexadecenoic acid and related compounds from biological tissues typically involve a multi-step process aimed at separating the lipid fraction and subsequently isolating the fatty acid of interest.
The primary source for the isolation of this compound has been marine sponges, where it is found within the phospholipid fraction. A general procedure for its extraction begins with the collection of the sponge, which is then typically extracted with a chloroform/methanol solvent system. nih.govscielo.br This initial extraction yields a total lipid extract.
Subsequent solvent partitioning is employed to separate the complex lipid mixture into different fractions. The phospholipid fraction, which contains this compound, is often isolated using silica (B1680970) gel column chromatography. nih.govscielo.br To analyze the fatty acid composition, the phospholipid fraction is subjected to transesterification, commonly by heating with methanolic HCl, to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). These FAMEs are then amenable to analysis by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. nih.gov For the precise determination of the double bond position and any methyl branching, the FAMEs can be further derivatized to N-acylpyrrolidides, which provide characteristic fragmentation patterns in mass spectrometry. scielo.br
In the case of the Caribbean sponge Asteropus niger, novel very long-chain α-methoxylated Δ5,9 fatty acids were isolated through a similar process of chloroform/methanol extraction, solvent partitioning, and silica gel column chromatography. nih.gov While this compound itself was not the primary focus of this particular study, the methodologies are indicative of the general approach for isolating such compounds from sponge tissues.
Research on the phospholipids (B1166683) of the Caribbean sponge Callyspongia fallax led to the identification of several novel 2-methoxylated fatty acids, including (6Z)-2-methoxy-6-tetradecenoic acid and (6Z)-2-methoxy-6-pentadecenoic acid, alongside saturated counterparts. researchgate.netnih.gov The presence of this compound is consistent with this pattern of Δ6 unsaturation. Similarly, studies on Amphimedon complanata from Puerto Rico have revealed the presence of a series of 2-methoxylated fatty acids, further establishing sponges as a rich source of these compounds. gerli.comresearchgate.net
Table 1: Marine Sponges Containing this compound and Related Compounds
| Species | Location | Key Findings |
|---|---|---|
| Callyspongia fallax | Caribbean | Identified novel saturated and Δ6 monoenoic 2-methoxylated fatty acids, including C14 and C15 chain lengths, from the phospholipid fraction. researchgate.netnih.gov |
| Amphimedon complanata | Puerto Rico | Found to contain 2-methoxy-13-methyltetradecanoic acid and other related 2-methoxylated fatty acids. gerli.comresearchgate.net |
| Asteropus niger | Caribbean | Isolated novel very long-chain α-methoxylated Δ5,9 fatty acids. nih.gov |
| Spheciospongia cuspidifera | Caribbean | Identified (6Z)-2-methoxy-6-heptadecenoic acid and (6Z)-2-methoxy-6-octadecenoic acid from its phospholipids. |
The occurrence of this compound has also been reported in the Asian honey bee, Apis cerana. naturalproducts.net However, detailed methodologies for its specific extraction and isolation from this insect are not as extensively documented as for marine sponges. General methods for analyzing the chemical composition of bees and their products, such as beeswax, involve solvent extraction followed by GC-MS analysis. For instance, the chemical composition of beeswax from Apis cerana has been studied, revealing a complex mixture of hydrocarbons and fatty acid esters, although this compound was not explicitly identified in this particular analysis. bee.or.kr A study on the volatile compounds from the sting and mandibular glands of Apis cerana indica also did not report the presence of this specific fatty acid. omicsonline.org Further research is required to elucidate the specific biological matrix within Apis cerana that contains this compound and the precise methods for its isolation.
Biogeographical and Ecological Context of Natural Occurrence
The marine sources of this compound and its analogs are predominantly found in the warm, tropical waters of the Caribbean Sea. gerli.com Sponges such as Callyspongia fallax, Amphimedon complanata, and Asteropus niger are all inhabitants of this region. nih.govreefguide.orgsealifebase.ca
Callyspongia fallax is distributed throughout the Florida Keys, the Bahamas, and the wider Caribbean. reefguide.org It is a polymorphic species that can be found in various forms, including massive, tubular, and branching, and typically inhabits shallow, rocky bottoms and reefs in clear water. ffessm.fr Its color can range from milky beige to lavender and blue-grey, often turning pink in well-lit areas. ffessm.fr
Amphimedon complanata is also found in the Western Atlantic, including the Caribbean. sealifebase.ca It is a sessile organism, living at depths of 1 to 10 meters in tropical climates. sealifebase.ca These sponges are hermaphroditic and play a role in the coral reef ecosystem. sealifebase.canih.gov
The consistent discovery of these methoxylated fatty acids in Caribbean sponges suggests a potential adaptation to this specific marine environment.
Putative Biological Producers and Symbiotic Relationships
It is widely postulated that the true producers of this compound and other related methoxylated fatty acids found in marine sponges are not the sponges themselves, but rather symbiotic bacteria residing within the sponge tissues. gerli.comnih.gov Sponges are known to host dense and diverse microbial communities, which can constitute a significant portion of the sponge's biomass. mdpi.com
This hypothesis is supported by several lines of evidence. The structural similarity of some of these fatty acids to known bacterial fatty acids suggests a microbial origin. gerli.com For example, 2-methoxy-13-methyltetradecanoic acid, found in Amphimedon complanata, is the methoxylated analog of the bacterial 2-hydroxy-13-methyltetradecanoic acid. gerli.com The presence of iso- and anteiso-branched fatty acids, which are common in bacteria, alongside methoxylated fatty acids in sponges further points to a microbial contribution. scielo.br These symbiotic bacteria are thought to produce these compounds as part of their metabolism, which are then incorporated into the sponge's phospholipids. nih.govnih.gov The production of these fatty acids may serve as a chemical defense mechanism for the sponge against pathogens and predators in the highly competitive marine environment. nih.gov
Advanced Structural Elucidation and Stereochemical Assignment
Chiral Analysis and Absolute Stereochemical Determination of the α-Methoxy Center (e.g., (R)-2-methoxyhexadecanoic acid)
The C-2 carbon of 2-Methoxy-6Z-hexadecenoic acid is a chiral center, meaning it can exist in two non-superimposable mirror-image forms: (R) and (S) enantiomers. Determining the absolute configuration of the naturally occurring isomer is a non-trivial task. While the specific configuration for this compound from Spheciospongia cuspidifera has not been definitively reported, other complex 2-methoxy fatty acids from marine sponges have been determined to possess the (R) configuration. gerli.com
Several established methods could be employed for this determination:
Chiral Derivatization and Chromatography: The fatty acid can be reacted with a chiral derivatizing agent, such as R-(-)-2-butanol, to form diastereomeric esters. uu.nl These diastereomers have different physical properties and can be separated and quantified using a non-chiral chromatography column (GC or HPLC). uu.nlaocs.org By comparing the retention time to standards made from pure (R) and (S) enantiomers, the absolute configuration of the natural product can be assigned.
Mosher's Method (NMR Analysis): The carboxylic acid can be converted to an ester using a chiral alcohol, or more commonly, the related 2-hydroxy acid can be esterified with a chiral acid like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). wiley.com This creates diastereomers whose ¹H NMR spectra will show slight but measurable differences in chemical shifts for protons near the chiral center. By analyzing these differences, the absolute configuration can be deduced without needing to separate the diastereomers. wiley.com
Confirmation of Z-Alkene Stereochemistry in the Δ6 Position
Two primary techniques are used for this confirmation:
¹H NMR Spectroscopy: The coupling constant (J-value) between the two protons on a double bond is stereochemistry-dependent. For Z-alkenes, the ³JHH coupling constant is typically in the range of 7-12 Hz, while for E-alkenes, it is larger, usually 13-18 Hz. nsf.gov Although the olefinic protons in the C17 analogue appeared as a multiplet, careful simulation or analysis of the fine structure of this signal would reveal a coupling constant consistent with a Z configuration. nih.gov Additionally, a NOESY NMR experiment would provide definitive proof by showing the spatial proximity of the H-6 and H-7 protons. science.gov
Gas Chromatography/Fourier Transform Infrared Spectroscopy (GC/FTIR): This method was explicitly used in the original identification of the compound. nih.gov The out-of-plane C-H bending vibration for Z-alkenes gives a characteristic absorption band around 720-675 cm⁻¹ in the IR spectrum, which is distinct from the band for E-alkenes (around 970-960 cm⁻¹).
Computational Chemistry Approaches for Structural Validation
While direct computational studies on this compound are not prominent in the literature, computational chemistry serves as a powerful tool for validating proposed structures. jddtonline.info Quantum mechanical calculations can be used to predict key spectroscopic parameters for a proposed structure. For instance, programs can calculate the expected ¹H and ¹³C NMR chemical shifts for a given molecule. mdpi.com These predicted spectra can then be compared with the experimental data to provide strong corroborating evidence for the structural assignment.
Furthermore, computational methods can assess the relative stabilities of different isomers. The total energy of the 6Z isomer could be calculated and compared to that of the 6E isomer. Such calculations typically show the Z isomer to be slightly higher in energy (less stable) than the E isomer, but the small energy difference is consistent with its formation through specific biological pathways. This type of computational validation adds a layer of confidence to the experimental results.
Biosynthetic Pathways and Metabolic Transformations
Proposed Biosynthetic Routes to 2-Methoxy-6Z-hexadecenoic Acid in Producing Organisms
While the complete biosynthetic pathway of this compound has not been fully elucidated, a scientifically plausible route can be proposed based on known fatty acid modifications in marine invertebrates and their associated symbiotic microorganisms. The biosynthesis is hypothesized to involve a series of enzymatic steps, including α-hydroxylation, subsequent O-methylation, and desaturation.
The introduction of a methoxy (B1213986) group at the α-carbon (C-2) of a fatty acid is a rare modification. It is widely proposed that this occurs in a two-step process:
α-Hydroxylation: The initial step is the hydroxylation of a saturated fatty acid precursor, palmitic acid (hexadecanoic acid), at the C-2 position to form 2-hydroxypalmitic acid. This reaction is likely catalyzed by a fatty acid α-hydroxylase. The alpha-oxidation pathway, which is known to occur in peroxisomes, involves the hydroxylation of the α-carbon of fatty acids. byjus.combiochemden.comwikipedia.org This pathway is primarily associated with the degradation of branched-chain fatty acids but could also provide the necessary 2-hydroxy intermediate. byjus.combiochemden.comwikipedia.org
O-Methylation: The newly formed hydroxyl group at the C-2 position is then methylated. This reaction is almost certainly catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase . nih.govnih.govebi.ac.uk In this enzymatic reaction, the methyl group from SAM is transferred to the hydroxyl oxygen of the 2-hydroxy fatty acid, forming the 2-methoxy derivative and S-adenosyl-L-homocysteine as a byproduct. nih.govnih.govebi.ac.uk SAM-dependent methyltransferases are a large and diverse family of enzymes responsible for the methylation of various biomolecules, including lipids. nih.govnih.govebi.ac.uk
The presence of a wide variety of unusual fatty acids, including 2-hydroxy long-chain fatty acids, in marine sponges supports the hypothesis that these hydroxylated intermediates are precursors for methoxylated fatty acids. nih.govnih.govresearchgate.net
The introduction of the cis (Z) double bond at the Δ6 position of the 16-carbon fatty acid chain is catalyzed by a specific fatty acid desaturase. These enzymes are responsible for creating double bonds in fatty acyl chains. The enzyme involved in this specific transformation would be a Δ6-fatty acyl desaturase .
The timing of this desaturation step relative to the α-methoxylation is not definitively known. There are two primary possibilities:
Desaturation before methoxylation: Palmitic acid is first desaturated to form 6Z-hexadecenoic acid, which is then hydroxylated and subsequently methylated at the α-position.
Desaturation after methoxylation: Palmitic acid is first converted to 2-methoxypalmitic acid, which then serves as a substrate for a Δ6-desaturase.
The substrate specificity of the involved enzymes would determine the precise order of these reactions.
Precursors and Intermediates in this compound Biosynthesis
The primary precursor for the biosynthesis of this compound is believed to be the common saturated fatty acid, palmitic acid (16:0) . The biosynthesis likely proceeds through a series of key intermediates, as outlined in the proposed pathway.
| Precursor/Intermediate | Chemical Name | Role in Biosynthesis |
| Palmitic acid | Hexadecanoic acid | The initial 16-carbon saturated fatty acid backbone. |
| 2-Hydroxypalmitic acid | 2-Hydroxyhexadecanoic acid | The product of α-hydroxylation, serving as the substrate for O-methylation. |
| 2-Methoxypalmitic acid | 2-Methoxyhexadecanoic acid | The product of O-methylation, which may be the substrate for desaturation. |
| 6Z-Hexadecenoic acid | (6Z)-Hexadec-6-enoic acid | An alternative intermediate if desaturation occurs before α-modification. |
The biosynthesis of unusual fatty acids in sponges is often attributed to the symbiotic microorganisms residing within the sponge tissue. nih.gov Therefore, it is plausible that some of these biosynthetic steps are carried out by bacterial symbionts.
In Vivo Metabolic Fate and Biodegradation Pathways of this compound (e.g., in animal models)
There is currently a lack of specific experimental data on the in vivo metabolic fate and biodegradation of this compound in animal models. However, based on the general principles of fatty acid metabolism, a hypothetical metabolic pathway can be proposed.
The presence of the α-methoxy group may render the fatty acid resistant to typical mitochondrial β-oxidation, as the initial dehydrogenation step would be blocked. Therefore, alternative pathways are likely involved in its breakdown:
Demethoxylation: The initial step would likely involve the removal of the methyl group from the α-methoxy position. This could be achieved by an O-demethylase enzyme, which would convert the 2-methoxy fatty acid back to a 2-hydroxy fatty acid.
α-Oxidation: The resulting 2-hydroxy fatty acid could then enter the α-oxidation pathway. This pathway involves the removal of one carbon atom from the carboxyl end of the fatty acid. byjus.combiochemden.comwikipedia.org
β-Oxidation of the shortened chain: Following α-oxidation, the resulting 15-carbon fatty acid could then be further degraded through the standard β-oxidation pathway.
The biodegradation of this fatty acid in the marine environment would likely be carried out by marine bacteria, which possess a diverse array of enzymes capable of degrading complex lipids.
Comparative Analysis of Biosynthetic Pathways with Related Methoxylated Lipids
The biosynthesis of this compound shares similarities with the proposed pathways for other methoxylated and hydroxylated fatty acids found in marine organisms. The key recurring enzymatic steps appear to be:
Hydroxylation: The introduction of a hydroxyl group is a common modification. In addition to α-hydroxylation, ω-hydroxylation (at the terminal methyl end) is also known to occur, leading to the formation of ω-hydroxy fatty acids. nih.gov
Methylation: The subsequent methylation of hydroxyl groups by SAM-dependent methyltransferases is a key step in the formation of methoxylated lipids. nih.govnih.govebi.ac.uk
A comparative overview of the proposed biosynthetic steps for different modified fatty acids is presented below:
| Modified Fatty Acid | Proposed Precursor | Key Biosynthetic Steps |
| This compound | Palmitic acid | α-Hydroxylation, O-Methylation, Δ6-Desaturation |
| 2-Hydroxy long-chain fatty acids | Various long-chain fatty acids | α-Hydroxylation |
| ω-Hydroxy fatty acids | Various fatty acids | ω-Hydroxylation |
The diversity of these modified fatty acids in marine sponges suggests a rich and varied enzymatic machinery dedicated to lipid modification, likely reflecting adaptations to their specific ecological niches and interactions with symbiotic microorganisms. researchgate.net Further research, including the isolation and characterization of the specific enzymes involved, is necessary to fully elucidate the intricate biosynthetic and metabolic pathways of this compound and other related novel lipids.
Synthetic Methodologies and Chemical Synthesis Strategies
Total Synthesis Approaches for 2-Methoxy-6Z-hexadecenoic Acid
The total synthesis of this compound involves the complete construction of the molecule from simpler, commercially available starting materials. These synthetic routes are designed to control the geometry of the double bond and the configuration of the chiral center at the second carbon.
A crucial step in the synthesis is the introduction of the methoxy (B1213986) group at the α-position (the carbon atom adjacent to the carboxylic acid). One common strategy involves the use of α-hydroxy acids as precursors. For instance, the synthesis of (±)-2-methoxyheptadecanoic acid starts with the oxidation of 1-hexadecanol (B1195841) to hexadecanal. nih.gov This aldehyde then reacts with trimethylsilyl (B98337) cyanide to form a cyanohydrin, which is subsequently hydrolyzed to the α-hydroxy acid. nih.gov Methylation of this α-hydroxy acid, often using a methylating agent like methyl iodide in the presence of a base such as sodium hydride, yields the desired α-methoxy group. acs.org Another key method is the Mukaiyama aldol (B89426) reaction, which utilizes trimethylsilyl cyanide addition to an aldehyde to create the α-hydroxy functionality that can then be methylated. acs.orgnih.gov
Controlling the stereochemistry of the double bond to achieve the Z (or cis) configuration is paramount. Several reliable methods are employed for this purpose.
Lindlar Hydrogenation: This is a widely used method for the semi-hydrogenation of alkynes to Z-alkenes. The Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, selectively catalyzes the addition of hydrogen to one face of the alkyne, resulting in the desired cis stereochemistry. nih.govresearchgate.netwikipedia.org For example, the synthesis of methyl (±)-2-methoxy-6Z-heptadecenoate from its corresponding acetylenic precursor is achieved in 89% yield using Lindlar conditions. nih.gov The effectiveness of the Lindlar catalyst stems from the "poison" which deactivates the palladium catalyst just enough to prevent the over-reduction of the newly formed alkene to an alkane. wikipedia.org
Acetylide Coupling: This method involves the reaction of a metal acetylide with an alkyl halide to form a new carbon-carbon bond, creating an internal alkyne. This alkyne can then be selectively reduced to the Z-alkene. An acetylide coupling approach has been successfully used to synthesize (6Z)-(±)-2-methoxy-6-hexadecenoic acid, ensuring 100% cis-stereochemistry for the double bond. researchgate.net This strategy offers a convergent approach, allowing for the efficient assembly of the carbon skeleton. nih.gov The reaction of lithium acetylides with alkylboranes, followed by a 1,2-metallate shift, can also lead to the formation of Z-alkenyl boranes, which can be further transformed into the desired alkene. nih.gov
Wittig Reaction: While not as commonly cited for this specific compound in the provided context, the Wittig reaction and its modifications are fundamental tools for alkene synthesis and can be tuned to favor the formation of Z-alkenes.
Other Methods: Newer methods for Z-alkene synthesis include silver-catalyzed hydroalkylation of terminal alkynes with alkylboranes, which can produce diastereopure Z-alkenes with high selectivity (Z:E > 300:1). organic-chemistry.org
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives allows for the exploration of structure-activity relationships. By modifying the structure of the parent compound, chemists can probe the importance of different functional groups.
The synthesis of other unsaturated derivatives, such as those with E (or trans) double bonds, would require different stereoselective strategies, for example, using a dissolving metal reduction (e.g., sodium in liquid ammonia) on the corresponding alkyne.
Efficiency, Scalability, and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on efficiency, the ability to scale up reactions for larger-scale production, and the use of environmentally friendly methods.
Green Chemistry: Green chemistry principles aim to reduce waste and the use of hazardous substances. mdpi.com In the context of fatty acid synthesis, this includes the use of biocatalysts like lipases, which operate under mild conditions. nih.govannualreviews.org The use of greener solvents, such as water, vegetable oils, or supercritical fluids, is also being investigated to replace traditional volatile organic solvents. annualreviews.orgrsc.org Furthermore, developing more atom-economical reactions, such as the direct hydroalkylation of alkynes, contributes to the goals of green chemistry by maximizing the incorporation of starting material atoms into the final product. rsc.org The use of ultrasonic synthesis is another eco-friendly approach being developed for the preparation of lipid-based nanocarriers. nih.gov
Chemoenzymatic Synthesis Strategies
While a complete, end-to-end chemoenzymatic synthesis of this compound has not been extensively documented in a single process, a viable strategy can be formulated by combining established enzymatic transformations with chemical steps. This approach leverages the high selectivity of enzymes for key transformations, potentially reducing the need for complex protection/deprotection steps and improving stereochemical control.
A plausible chemoenzymatic route would focus on two critical aspects: the stereoselective introduction of the 2-methoxy group and the regioselective creation of the Z-configured double bond at the C-6 position. This can be conceptually broken down into modules involving lipase-catalyzed resolution and enzymatic desaturation.
Strategy 1: Late-Stage Enzymatic Desaturation
This strategy involves building the chiral α-methoxy acid backbone first, followed by the enzymatic introduction of the double bond.
Chemical Synthesis of (±)-2-hydroxyhexadecanoic acid: The synthesis would begin with hexadecanoic acid, which undergoes α-bromination followed by hydrolysis to yield racemic 2-hydroxyhexadecanoic acid.
Enzymatic Kinetic Resolution: The racemic 2-hydroxyhexadecanoic acid serves as a substrate for lipase-catalyzed kinetic resolution. Lipases are known to exhibit high enantioselectivity in the acylation of racemic alcohols. Microbial lipases, particularly from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Burkholderia species, are highly effective for this transformation. researchgate.net The enzyme selectively acylates one enantiomer, allowing for the separation of the enantioenriched 2-hydroxy acid from its acetylated counterpart. This step is crucial for establishing the desired stereochemistry at the C-2 position.
Chemical Methylation: The resolved 2-hydroxyhexadecanoic acid is then methylated using standard chemical methods, such as Williamson ether synthesis, to form 2-methoxyhexadecanoic acid.
Enzymatic Δ6-Desaturation: The final and key enzymatic step is the introduction of the cis-double bond at the Δ6 position. The enzyme acyl-CoA Δ6-desaturase (FADS2) is known to catalyze the desaturation of palmitic acid (16:0) to produce (6Z)-hexadecenoic acid (sapienic acid). researchgate.netuniprot.org By presenting the saturated 2-methoxyhexadecanoic acid (or its CoA-ester) to a Δ6-desaturase system, the desired this compound could be formed. Human FADS2, expressed in host systems like Saccharomyces cerevisiae, has been shown to catalyze this specific desaturation on a C16 chain. researchgate.netnih.gov
Strategy 2: Early-Stage Enzymatic Desaturation
An alternative approach introduces the double bond at the beginning of the synthetic sequence.
Enzymatic Desaturation of Palmitic Acid: Palmitic acid is converted to 6Z-hexadecenoic acid using a Δ6-desaturase enzyme system. researchgate.netmdpi.com
Chemical α-Functionalization and Resolution: The resulting unsaturated fatty acid would then follow a chemical pathway similar to the total synthesis of the racemic compound. This involves α-bromination to yield 2-bromo-6Z-hexadecenoic acid, followed by hydrolysis to the racemic α-hydroxy acid.
Lipase-Catalyzed Resolution: The racemic 2-hydroxy-6Z-hexadecenoic acid is then resolved using an enantioselective lipase-catalyzed acylation, as described in the first strategy. The presence of the double bond in the substrate is generally well-tolerated by lipases.
Chemical Methylation: The resolved enantiopure 2-hydroxy-6Z-hexadecenoic acid is chemically methylated to yield the final target compound.
Interactive Data Table: Lipase-Catalyzed Kinetic Resolution of 2-Hydroxy Acids
This table summarizes representative data for the enzymatic kinetic resolution of long-chain 2-hydroxy acids, a key step in the proposed chemoenzymatic synthesis.
| Enzyme Source | Substrate | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Candida antarctica Lipase B (Novozym 435) | (±)-3-Phenyllactic acid | Vinyl acetate | L-(-)-O-Acetyl-3-phenyllactic acid | 49 | >99 | researchgate.net |
| Burkholderia sp. Lipase | Racemic 2-hydroxy acids | Vinyl acetate | (S)-2-Acetoxy acids | High | <99 | researchgate.net |
| P. cepacia Lipase (PS) | (±)-9-Hydroxystearic acid | Vinyl acetate | (R)-9-Acetoxystearic acid | ~50 | 56 | gsartor.org |
| Candida antarctica Lipase B (CALB) | (±)-7-Hydroxystearic acid | Vinyl acetate | (R)-7-Acetoxystearic acid | ~50 | ~55 | gsartor.org |
Interactive Data Table: Enzymatic Δ6-Desaturation
This table presents information on Δ6-desaturase enzymes capable of acting on C16 and C18 fatty acid substrates.
| Enzyme | Source Organism | Substrate | Product | Notes | Reference |
| Δ6-fatty acid desaturase | Borago officinalis (Borage) | Linoleic acid (18:2n-6) | γ-Linolenic acid (18:3n-6) | Also desaturates C16 substrates. | oup.com |
| Δ6-desaturase (FADS2) | Homo sapiens (Human) | Palmitic acid (16:0) | Sapienic acid (16:1Δ6Z) | Key enzyme for producing the C16:1n-10 fatty acid. | researchgate.netuniprot.org |
| Δ5/Δ6 desaturase | Danio rerio (Zebrafish) | Linoleic acid (18:2n-6) | 18:3n-6 | Enzyme exhibits both Δ5 and Δ6 desaturase activities. | nih.gov |
Biological Activities and Molecular Mechanisms of Action
In Vitro Studies on Cellular and Molecular Targets
Antimicrobial Activity Against Bacterial Strains
Research has shown that 2-Methoxy-6Z-hexadecenoic acid exhibits antimicrobial properties against Gram-positive bacteria. nih.govacs.orgacs.org Specifically, it has been found to be active against Staphylococcus aureus and Streptococcus faecalis, with a reported Minimum Inhibitory Concentration (MIC) of 0.35 µmol/mL for both strains. nih.govacs.orgacs.org The presence of the α-methoxy group is believed to contribute to this bactericidal activity. researchgate.net
Further investigations have explored the activity of related α-methoxylated fatty acids against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov While a related C18 analog, (±)-2-methoxy-6-octadecynoic acid, showed significant bactericidal activity against MRSA, (±)-2-methoxy-6-hexadecenoic acid also displayed antibacterial properties. nih.gov The introduction of an α-methoxy group appears to enhance the potency against these resistant strains. researchgate.net
| Bacterial Strain | Compound | Reported Activity (MIC) |
|---|---|---|
| Staphylococcus aureus | (Z)-2-methoxy-6-hexadecenoic acid | 0.35 µmol/mL nih.govacs.orgacs.org |
| Streptococcus faecalis | (Z)-2-methoxy-6-hexadecenoic acid | 0.35 µmol/mL nih.govacs.orgacs.org |
| Clinical Isolates of MRSA | (±)-2-methoxy-6-hexadecenoic acid | Antibacterial activity observed researchgate.netnih.gov |
The antibacterial spectrum of this compound extends to Gram-negative bacteria. Studies have demonstrated its activity against Escherichia coli. researchgate.netnih.gov In one study, (±)-2-methoxy-6-hexadecenoic acid was identified as a promising candidate against E. coli, with a reported half-maximal inhibitory concentration (IC50) of 21 µg/mL. nih.gov This suggests that the combination of the α-methoxy group and the C-6 double bond contributes to its effectiveness against this Gram-negative pathogen. nih.gov
| Bacterial Strain | Compound | Reported Activity (IC50) |
|---|---|---|
| Escherichia coli | (±)-2-methoxy-6-hexadecenoic acid | 21 µg/mL nih.gov |
The precise mechanisms by which this compound exerts its bactericidal effects are still under investigation, but several possibilities have been proposed. The presence of the α-methoxy group is thought to alter the biophysical properties of the fatty acid, potentially enhancing its interaction with bacterial cell membranes. researchgate.netevitachem.com This interaction may disrupt membrane integrity, leading to cell death.
Another potential mechanism is the formation of micelles. researchgate.netnih.gov The critical micelle concentration (CMC) of (±)-2-methoxy-6-hexadecenoic acid has been determined to be between 70–100 µg/mL. nih.gov It has been suggested that for some related methoxylated fatty acids, the antibacterial activity is exerted in a micellar state. nih.gov
Enzymatic inhibition is another area of exploration. While studies on some related fatty acids have investigated the inhibition of enzymes like DNA gyrase, research on this compound and its analogs did not show inhibition of S. aureus DNA gyrase, suggesting this may not be its primary mode of action against this bacterium. nih.govresearchgate.net
Antifungal Activity Against Fungal Pathogens (Candida albicans, Cryptococcus neoformans)
In addition to its antibacterial properties, this compound and related methoxylated fatty acids have demonstrated antifungal activity. The α-methoxy group is considered to impart fungitoxicity. researchgate.net Research has shown that these compounds are active against pathogenic fungi such as Candida albicans and Cryptococcus neoformans. researchgate.netresearchgate.net While specific MIC values for this compound against these fungal strains are not consistently detailed in the provided context, the general fungitoxic properties of α-methoxylated fatty acids are noted. researchgate.net
Antiparasitic Activity
The potential antiparasitic activity of this compound is an emerging area of research. While direct studies on this specific compound are limited in the provided search results, there is evidence that related α-methoxylated fatty acids exhibit activity against parasites. For instance, some α-methoxylated fatty acids have been shown to inhibit the Leishmania donovani DNA topoisomerase IB enzyme (LdTopIB). researchgate.net This suggests a potential mechanism for antiparasitic action, although further investigation is needed to determine if this compound shares this activity.
Inhibition of Parasitic Enzymes (e.g., Leishmania DNA Topoisomerase IB)
Research has demonstrated that this compound exhibits inhibitory activity against Leishmania donovani DNA topoisomerase IB (LdTopIB). nih.govnih.govresearchgate.net This enzyme is crucial for the parasite as it manages the topological state of DNA, a process essential for the parasite's viability. researchgate.net The inhibitory effect of this compound on LdTopIB has been quantified with an EC50 value of 41 ± 6 µM. researchgate.net
Interestingly, studies comparing it with related synthetic fatty acids have provided insights into the structure-activity relationship. For instance, the alkynoic analog, (±)-2-methoxy-6-heptadecynoic acid, showed even greater inhibition of LdTopIB with an EC50 of 17 ± 1 µM. researchgate.net This suggests that the presence of a triple bond at the C-6 position, in combination with α-methoxylation, may enhance the inhibitory action against this parasitic enzyme. nih.gov In contrast, the saturated counterpart, (±)-2-methoxyheptadecanoic acid, did not show any inhibitory effect on LdTopIB. nih.govnih.gov This highlights the importance of unsaturation in the fatty acid chain for effective enzyme inhibition. nih.gov Furthermore, this compound was found to preferentially inhibit the Leishmania enzyme over the human topoisomerase IB, indicating a degree of selectivity. nih.gov
Toxicity Towards Parasitic Promastigotes (Leishmania donovani)
The inhibitory action of this compound on LdTopIB corresponds with its toxic effects on Leishmania donovani promastigotes, the flagellated, motile form of the parasite. nih.govnih.gov However, its potency against the promastigotes is less pronounced than its enzymatic inhibition. The compound demonstrated an EC50 value of 404.1 ± 11.9 μM against L. donovani promastigotes. nih.gov
In Vitro Cytotoxicity in Cancer Cell Lines (e.g., neuroblastoma, HeLa, leukemia)
Beyond its anti-parasitic properties, the cytotoxic potential of methoxylated fatty acids against various cancer cell lines has been an area of investigation. While direct data for this compound on a wide range of cancer cells is limited in the provided context, related α-methoxylated fatty acids have shown notable activity. For instance, the novel synthetic fatty acid (±)-2-methoxy-6-icosynoic acid displayed an EC50 of 23 ± 1 μM against the human SH-SY5Y neuroblastoma cell line and an EC50 of 26 ± 1 μM against the human adenocarcinoma cervix cell line (HeLa). researchgate.netnih.gov This suggests that the combination of α-methoxylation and unsaturation can be a key determinant of cytotoxicity in cancer cells. researchgate.net
Another related compound, (±)-2-methoxy-13-methyltetradecanoic acid, has demonstrated cytotoxicity against several leukemia cell lines, including human chronic myelogenous leukemia (K-562), histiocytic lymphoma (U-937), and promyelocytic leukemia (HL-60). researchgate.net These findings underscore the potential of α-methoxylated fatty acids as a class of compounds with anticancer properties.
Modulation of Enzyme Activities and Signaling Pathways (e.g., fatty acid metabolism, DNA gyrase)
The molecular mechanisms of α-methoxylated fatty acids extend to the modulation of various enzymes and signaling pathways. While specific data on this compound's effect on fatty acid metabolism is not detailed, the broader class of fatty acids is known to influence these pathways. frontiersin.org
A significant finding is the lack of inhibition of S. aureus DNA gyrase by a series of α-methoxylated and unsaturated fatty acids, including analogs of this compound. researchgate.net This indicates that the antibacterial mechanism of these compounds is likely not mediated through the inhibition of this particular enzyme. researchgate.net However, other synthetic alkynoic fatty acids, such as 2-hexadecynoic acid, have been shown to inhibit the supercoiling function of DNA gyrase, suggesting that the position of the unsaturation is critical for this activity. researchgate.net
The research on related compounds suggests that α-methoxylation can influence the critical micelle concentration (CMC) of fatty acids, which in turn can affect their biological activity. researchgate.netnih.gov For example, (±)-2-methoxy-6-icosynoic acid was found to have a lower CMC, and it is believed that its antibacterial activity is exerted in a micellar state. researchgate.netresearchgate.net
In Vivo Biological Effects in Model Organisms (excluding human clinical data)
Pharmacodynamic Profiling in Non-Human Systems
Specific pharmacodynamic profiling of this compound in non-human systems is not extensively detailed in the provided search results. Pharmacodynamics involves the study of a drug's effects on the body. The in vitro data on enzyme inhibition and cytotoxicity provides a foundational understanding of its potential pharmacodynamic actions. nih.govresearchgate.net The preferential inhibition of Leishmania topoisomerase IB over the human counterpart is a crucial pharmacodynamic property that could translate to a favorable therapeutic window. nih.gov Further in vivo studies would be necessary to fully characterize its pharmacodynamic profile, including dose-response relationships and the time course of its effects in a whole organism.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The biological potency and pharmacological profile of this compound and its related compounds are intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies have elucidated the critical roles of the α-methoxy group, the nature and position of unsaturation, stereochemistry, and the length of the fatty acid chain in determining their biological effects.
Influence of α-Methoxylation on Biological Potency
The introduction of a methoxy (B1213986) group at the α-position (C-2) of a fatty acid chain significantly modulates its biological activity. This substitution can enhance potency compared to the non-methoxylated parent compounds. For instance, (±)-2-methoxy-6-heptadecynoic acid is a more potent inhibitor of the Leishmania donovani DNA topoisomerase IB enzyme (LdTopIB) with an EC50 of 16.6 μM, compared to its non-methoxylated counterpart, 6-heptadecynoic acid, which has an EC50 of 71.7 μM. nih.gov This suggests that the α-methoxy group may facilitate favorable interactions within the enzyme's active site, potentially through hydrogen bonding, as the methoxy group introduces an additional hydrogen bond acceptor. nih.gov
Furthermore, the combination of α-methoxylation and unsaturation at the C-6 position has been shown to increase the bactericidal activity of C16 and C18 fatty acids against clinically isolated methicillin-resistant Staphylococcus aureus (CIMRSA) and E. coli. nih.gov Specifically, (±)-2-methoxy-6-octadecynoic acid proved to be the most active against CIMRSA, while the non-methoxylated 6-octadecynoic acid showed no bactericidal activity. nih.gov Similarly, (±)-2-methoxy-6-hexadecenoic acid was effective against E. coli. nih.gov This enhancement in antibacterial activity is not observed with saturated 2-methoxylated fatty acids, where, for example, 2-methoxydecanoic acid showed similar antimycobacterial activity to decanoic acid, indicating that α-methoxylation alone does not always enhance potency. researchgate.net
The increased acidity of the fatty acid due to the α-methoxy group (pKa ~3.5 vs. 4.8 for the non-methoxylated form) might also contribute to its enhanced biological activity. nih.gov Additionally, α-methoxylation has been observed to lower the critical micelle concentration (CMC) of fatty acids, which could be related to their increased anticancer properties. researchgate.net
Impact of Unsaturation Type and Position (Z-alkene vs. alkyne) on Activity
The nature and position of unsaturation within the fatty acid chain are critical determinants of biological activity. Studies comparing analogous compounds with a Z-alkene (cis double bond) versus an alkyne (triple bond) have revealed significant differences in their pharmacological effects.
In the context of inhibiting Leishmania donovani DNA topoisomerase IB (LdTopIB), an alkyne at the C-6 position appears to be more effective than a Z-alkene. For instance, (±)-2-methoxy-6-heptadecynoic acid (with a triple bond) is a more potent inhibitor of LdTopIB than (±)-2-methoxy-6Z-heptadecenoic acid (with a double bond). scispace.com This suggests that the linear geometry and electronic properties of the alkyne group may form more favorable interactions within the enzyme's active site compared to the bent geometry of the Z-alkene. scispace.comwou.eduyoutube.com Unsaturation itself is a prerequisite for effective inhibition, as the saturated analog, (±)-2-methoxyheptadecanoic acid, does not inhibit the enzyme. scispace.com
The degree of unsaturation also plays a role. In a study of α-methoxylated fatty acids as inhibitors of LdTopIB, the potency followed the trend of diynoic > dienoic > ynoic, indicating that a higher degree of unsaturation leads to more effective inhibition. nih.gov Specifically, (±)-2-methoxy-5,9-eicosadiynoic acid (EC50 between 22-31 µM) was a more potent inhibitor than (±)-2-methoxy-5,9-eicosadienoic acid (EC50 between 22-31 µM) and (±)-2-methoxy-6-icosynoic acid (EC50 = 53 µM). nih.gov
Conversely, for antibacterial activity against certain strains, the Z-alkene configuration can be more favorable. For example, (±)-2-methoxy-6Z-hexadecenoic acid displayed notable antibacterial activity against E. coli, while its acetylenic analog, (±)-2-methoxy-6-hexadecynoic acid, was also active but to a lesser extent. nih.gov However, against CIMRSA, the C18 acetylenic analog, (±)-2-methoxy-6-octadecynoic acid, was the most potent. nih.gov
The position of the unsaturation is also crucial. The most common monounsaturated α-methoxylated fatty acids found in marine sponges feature a Δ6 double bond, while diunsaturated versions often have Δ5,9 double bonds. researchgate.netnih.gov
| Compound | Unsaturation Type | Target | Activity (EC50/IC50) |
|---|---|---|---|
| (±)-2-methoxy-6-heptadecynoic acid | Alkyne (C-6) | LdTopIB | 16.6 µM |
| (±)-2-methoxy-6Z-heptadecenoic acid | Z-Alkene (C-6) | LdTopIB | Less active than alkyne analog |
| (±)-2-methoxyheptadecanoic acid | Saturated | LdTopIB | No inhibition |
| (±)-2-methoxy-6-octadecynoic acid | Alkyne (C-6) | CIMRSA | 17-37 µg/mL (IC50) |
| (±)-2-methoxy-6Z-hexadecenoic acid | Z-Alkene (C-6) | E. coli | 21 µg/mL (IC50) |
Stereochemical Influences on Pharmacological Profiles
Stereochemistry plays a fundamental role in the biological activity of fatty acids, influencing their interaction with enzymes and receptors. The spatial arrangement of substituents, particularly at chiral centers and across double bonds, can dramatically alter the pharmacological profile of a molecule.
The absolute configuration of naturally occurring α-methoxylated fatty acids has been determined to be R at the chiral C-2 center. researchgate.net This specific stereoisomer is likely crucial for its biological function, as enzymes and receptors are often highly stereoselective. For instance, the stereochemistry of hydroxy fatty acids is known to be a key factor in their biological activities, such as the recovery of GLUT4 protein levels and glucose uptake by 2-hydroxy palmitic acid. acs.org
The geometry of double bonds, being either cis (Z) or trans (E), also significantly impacts activity. The naturally occurring 2-methoxy-6-hexadecenoic acid possesses a cis (Z) configuration at the C-6 double bond. nih.govuni.lu This cis configuration introduces a kink in the hydrocarbon chain, affecting its packing in biological membranes and its fit into the binding pockets of proteins. schoolwires.net In many biological systems, cis isomers are preferred; for example, oleic, linoleic, and linolenic acids exist almost exclusively in the cis configuration in biological membranes. schoolwires.net
Studies on analogs have shown that Z-alkene isomers can exhibit diminished activity compared to saturated or E-alkene isomers in some systems. nih.gov However, for other activities, the cis geometry is essential. The synthesis of (6Z)-(±)-2-methoxy-6-hexadecenoic acid with 100% cis-stereochemistry was crucial for its observed antibacterial properties. nih.gov The total synthesis of (Z)-2-methoxy-5-hexadecenoic acid and (Z)-2-methoxy-6-hexadecenoic acid confirmed that the cis double-bond stereochemistry is vital for their antimicrobial activity against Gram-positive bacteria. acs.orgacs.org
Chain Length Effects on Biological Activity
The length of the hydrocarbon chain is a well-established determinant of the biological activity of fatty acids. oup.com In general, medium-chain saturated fatty acids and long-chain unsaturated fatty acids exhibit the most potent antimicrobial activities. oup.com
For α-methoxylated fatty acids, chain length influences both potency and selectivity. In a series of synthetic α-methoxylated fatty acids, the C18 analogs, (±)-2-methoxy-6-octadecenoic acid and (±)-2-methoxy-6-octadecynoic acid, displayed a five-fold lower critical micelle concentration (CMC) than their C16 counterparts, (±)-2-methoxy-6-hexadecenoic acid and (±)-2-methoxy-6-hexadecynoic acid. nih.gov This difference in CMC suggests that the longer chain C18 acids exert their antibacterial activity in a micellar state. nih.gov
The antibacterial activity against specific strains is also chain-length dependent. The C18 acid, (±)-2-methoxy-6-octadecynoic acid, was the most effective against CIMRSA, whereas the C16 acid, (±)-2-methoxy-6Z-hexadecenoic acid, was the most potent against E. coli. nih.gov This highlights that optimal chain length can vary depending on the biological target.
In other contexts, such as the modification of antimicrobial peptides with fatty acids, a C12 fatty acid conjugation showed the highest anticancer activity, while a C16 modification resulted in slower cell-killing kinetics. researchgate.net This indicates that there is often an optimal chain length for a specific biological effect, and simply increasing the chain length does not always lead to increased potency. acs.org
| Compound | Chain Length | Target/Property | Observation |
|---|---|---|---|
| (±)-2-methoxy-6-octadecynoic acid | C18 | CIMRSA | Most active bactericide (IC50: 17-37 µg/mL) |
| (±)-2-methoxy-6Z-hexadecenoic acid | C16 | E. coli | Most active (IC50: 21 µg/mL) |
| C18 α-methoxylated acids (alkene/alkyne) | C18 | CMC | 15-20 µg/mL |
| C16 α-methoxylated acids (alkene/alkyne) | C16 | CMC | 70-100 µg/mL |
Comparative Biological Activity with Non-Methoxylated Fatty Acids
A key aspect of understanding the pharmacological profile of this compound is comparing its activity to that of its non-methoxylated counterparts. The presence of the α-methoxy group often imparts enhanced or distinct biological properties.
For instance, the synthetic (±)-2-methoxy-6-hexadecenoic acid displayed higher potency than the naturally derived 6-hexadecenoic acid (sapienic acid). researchgate.net In terms of antimicrobial activity, (Z)-2-methoxy-6-hexadecenoic acid showed moderate activity against the Gram-positive bacteria Staphylococcus aureus and Streptococcus faecalis (MIC 0.35 μmol/mL). acs.orgacs.org In contrast, the saturated analog, 2-methoxyhexadecanoic acid, was not active against these microorganisms. acs.org
This trend of enhanced activity with α-methoxylation is also evident in other fatty acid analogs. As mentioned previously, (±)-2-methoxy-6-octadecynoic acid is a potent bactericide against CIMRSA, while its non-methoxylated equivalent, 6-octadecynoic acid, is completely inactive. nih.gov Similarly, the inhibition of the Leishmania donovani DNA topoisomerase IB enzyme by (±)-2-methoxy-6-heptadecynoic acid was significantly greater than that of 6-heptadecynoic acid. nih.gov
However, the contribution of α-methoxylation is not universally enhancing across all biological targets. For example, when tested against Mycobacterium tuberculosis, 2-methoxydecanoic acid showed similar activity to the non-methoxylated decanoic acid, suggesting no significant contribution from the methoxy group in this specific context. researchgate.net
These comparisons underscore that the introduction of an α-methoxy group is a powerful strategy for modulating the biological activity of fatty acids, often leading to increased potency and altered selectivity.
| Methoxylated Compound | Non-Methoxylated Counterpart | Target Organism/Enzyme | Activity Comparison |
|---|---|---|---|
| (±)-2-methoxy-6-octadecynoic acid | 6-octadecynoic acid | CIMRSA | Methoxylated is highly active; non-methoxylated is inactive. nih.gov |
| (±)-2-methoxy-6-heptadecynoic acid | 6-heptadecynoic acid | LdTopIB | Methoxylated is a more potent inhibitor (EC50 16.6 µM vs 71.7 µM). nih.gov |
| (Z)-2-methoxy-6-hexadecenoic acid | 6-hexadecenoic acid (Sapienic acid) | General Potency | Methoxylated form has higher potency. researchgate.net |
| 2-methoxydecanoic acid | Decanoic acid | Mycobacterium tuberculosis | Similar activity. researchgate.net |
| (Z)-2-methoxy-6-hexadecenoic acid | 2-methoxyhexadecanoic acid | Staphylococcus aureus, Streptococcus faecalis | Unsaturated methoxy form is active; saturated methoxy form is inactive. acs.org |
Advanced Analytical and Bioanalytical Methodologies for 2 Methoxy 6z Hexadecenoic Acid
Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., GC-MS, HPLC-MS)
The separation and quantification of 2-Methoxy-6Z-hexadecenoic acid from intricate mixtures, such as biological fluids or natural product extracts, rely heavily on chromatographic methods coupled with mass spectrometry. escholarship.org Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the principal techniques employed for the analysis of fatty acids and their derivatives. qut.edu.au
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. scholarsresearchlibrary.com For fatty acids like this compound, derivatization is often a mandatory step to increase their volatility and improve chromatographic peak shape. qut.edu.au A common method involves converting the carboxylic acid group into a methyl ester (FAME) using reagents like diazomethane. umich.edu The methoxy (B1213986) group on the alpha-carbon generally remains stable during this process. The derivatized analyte is then separated on a capillary column based on its boiling point and polarity before being detected by the mass spectrometer. uin-alauddin.ac.idphcogj.com The resulting mass spectrum, characterized by a specific fragmentation pattern, allows for compound identification by comparison to spectral libraries. docbrown.info
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become an indispensable technique for lipidomics and metabolomics. chromatographyonline.com A key advantage of LC-MS is its ability to analyze many fatty acids, including this compound, in their native form without the need for derivatization. chromatographyonline.com Separation is typically achieved using reversed-phase chromatography, where analytes are separated based on their hydrophobicity. mdpi.com This technique is particularly well-suited for complex biological samples, as demonstrated by the successful identification of this compound in human serum. nih.govnih.gov
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Sample Preparation | Requires derivatization (e.g., methylation) to increase volatility. qut.edu.au | Often requires only extraction; derivatization is typically not necessary. chromatographyonline.com |
| Separation Principle | Separation of volatile derivatives in the gas phase based on boiling point and polarity. uin-alauddin.ac.id | Separation in the liquid phase, commonly by reversed-phase chromatography based on hydrophobicity. mdpi.com |
| Ionization Method | Typically Electron Ionization (EI), leading to extensive and reproducible fragmentation. | Soft ionization techniques like Electrospray Ionization (ESI), preserving the molecular ion. mdpi.com |
| Application Example | Analysis of fatty acid methyl ester (FAME) profiles in various biological and food samples. derpharmachemica.com | Identification in non-targeted metabolomics studies of human serum for biomarker discovery. nih.govnih.gov |
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of metabolites like this compound in complex biological samples. dergipark.org.tr Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolving power, enabling the determination of an analyte's elemental composition from its exact mass. acs.org
In a notable metabolomics study, untargeted analysis using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) was performed on serum samples to identify potential biomarkers for prostate cancer. nih.govnih.gov In this research, this compound was identified as one of several lipid metabolites that could effectively discriminate between patients with prostate cancer (PCa) and benign prostatic hyperplasia (BPH) within the diagnostically challenging "gray zone" of prostate-specific antigen (PSA) levels. nih.govresearchgate.net The high resolution of the instrument was essential for distinguishing this compound from a multitude of other endogenous lipids and confirming its identity. nih.gov
Further structural information can be obtained from fragmentation patterns (MS/MS spectra) and other physical properties derived from mass spectrometric data, such as predicted collision cross-section (CCS) values. CCS is a measure of an ion's size and shape in the gas phase and provides an additional parameter for confident identification. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 285.24242 | 176.9 |
| [M+Na]⁺ | 307.22436 | 179.3 |
| [M-H]⁻ | 283.22786 | 173.9 |
| [M+NH₄]⁺ | 302.26896 | 192.0 |
| [M+K]⁺ | 323.19830 | 176.4 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu These values are crucial for the identification of the compound in HRMS-based metabolomics platforms.
Development of Bioanalytical Assays for Detection and Quantification in Biological Samples
The development of robust bioanalytical assays is essential for validating the role of this compound as a biomarker and for studying its function in biological systems. researchgate.net Such assays must be sensitive, specific, accurate, and reproducible for the quantification of the analyte in complex biological matrices like plasma, serum, or tissues. core.ac.uk
LC-MS/MS is the gold standard for developing these assays for lipid molecules. chromatographyonline.com The metabolomics profiling study that identified this compound as a potential prostate cancer biomarker is a primary example of such a bioanalytical assay. nih.gov The method involved sample extraction from serum, separation by HPLC, and detection by MS/MS. nih.govnih.gov Quantification is typically achieved by comparing the analyte's signal intensity to that of a stable isotope-labeled internal standard. The study demonstrated that the normalized peak intensity of this compound was significantly different between the cancer and benign hyperplasia groups, highlighting its diagnostic potential. nih.gov
| Study Context | Analytical Method | Biological Sample | Key Finding |
|---|---|---|---|
| Discrimination of Prostate Cancer (PCa) from Benign Prostatic Hyperplasia (BPH) | LC-MS/MS-based non-targeted metabolomics | Human Serum | This compound was one of 18 lipid metabolites identified as a candidate biomarker. nih.govnih.gov |
| Biomarker Panel Performance | Multivariate analysis (PLS-DA) and ROC curve analysis | Human Serum | A panel including this metabolite effectively discriminated PCa from BPH (Area Under the Curve > 0.80). nih.gov |
Methods for Studying Critical Micelle Concentration (CMC) and its Relevance to Activity
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. wikipedia.org For amphiphilic molecules like fatty acids, the CMC is a key physicochemical property that can influence their biological activity. nih.gov Below the CMC, the molecules exist primarily as monomers, while above it, they aggregate into micelles. biolinscientific.com This transition can dramatically alter their interaction with biological membranes and enzymes. nih.gov
The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the point of micelle formation, such as surface tension, conductivity, or the fluorescence of a solvatochromic dye. wikipedia.orgavantiresearch.com
Research on this compound and its analogs has explored the link between their CMC and antibacterial properties. nih.gov A study by Carballeira et al. synthesized the compound and determined its CMC, along with related C16 and C18 acids. It was found that this compound has a relatively high CMC. This suggests that it exists predominantly as a monomer at concentrations where it exhibits antibacterial effects, leading to the hypothesis that the monomeric form is the active species responsible for interacting with bacterial cell walls or other targets. nih.govnih.gov
| Compound | Abbreviation | Chain Length | Determined CMC (µg/mL) |
|---|---|---|---|
| (6Z)-(±)-2-methoxy-6-hexadecenoic acid | 1 | C16 | 70–100 |
| (±)-2-methoxy-6-hexadecynoic acid | 3 | C16 | 70–100 |
| (6Z)-(±)-2-methoxy-6-octadecenoic acid | 2 | C18 | 15–20 |
| (±)-2-methoxy-6-octadecynoic acid | 4 | C18 | 15–20 |
Data from Carballeira et al. (2017). nih.gov The higher CMC of the C16 acids (including the title compound) compared to the C18 analogs indicates a lower tendency to form micelles.
Research Applications and Future Directions
2-Methoxy-6Z-hexadecenoic Acid as a Chemical Probe for Elucidating Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems. This compound and its synthetic analogs serve as valuable probes for dissecting cellular pathways and enzymatic functions, primarily due to their selective biological activities.
The antimicrobial properties of this compound have been a central focus of research. acs.orgnih.gov It has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. acs.orgnih.govacs.org This targeted activity allows researchers to use it as a tool to investigate the specific vulnerabilities of these pathogens. By studying how the molecule inhibits bacterial growth, scientists can gain insights into essential bacterial processes that could be targeted by new antibiotics.
One proposed mechanism of action involves the disruption of bacterial cell membranes. evitachem.com The long fatty acid chain can integrate into the lipid bilayer, while the methoxy (B1213986) group may alter membrane fluidity and permeability, leading to cell death. evitachem.comresearchgate.net As a chemical probe, it can be used to study the biophysical properties of membranes and the importance of membrane integrity for bacterial survival.
Furthermore, related methoxylated fatty acids have been investigated as inhibitors of key enzymes like DNA topoisomerases, which are crucial for DNA replication in both pathogens and cancer cells. gerli.comresearchgate.netnih.gov Although one study discounted DNA gyrase inhibition as the mechanism for 2-methoxy-6-hexadecynoic acid's effect on S. aureus, the potential for enzyme inhibition remains a key area of study. researchgate.net The use of this compound and its derivatives as probes helps in understanding the structure and function of these vital enzymes.
Potential as a Template for Rational Design of Bioactive Molecules
Rational drug design involves creating new medications based on a detailed understanding of the biological target's structure and function. This compound serves as an excellent starting point, or template, for designing novel bioactive molecules due to its defined structure-activity relationship.
Research has demonstrated that both the α-methoxy group and the C-6 unsaturated bond are crucial for its bactericidal effects. researchgate.netresearchgate.net This knowledge forms the basis for synthetic modifications to enhance potency or broaden the spectrum of activity. For instance, scientists have synthesized acetylenic (triple bond) analogs of the molecule and found that they exhibit different, sometimes more potent, biological activities. researchgate.netresearchgate.net
The process of using this fatty acid as a template can follow two main approaches:
Structure-Based Drug Design: If the three-dimensional structure of the molecular target (e.g., a specific enzyme) is known, new molecules can be computationally designed to fit perfectly into the active site, blocking its function. drugdesign.orgnih.gov
Ligand-Based Drug Design: When the target's structure is unknown, the structure of active molecules like this compound is used to create a pharmacophore model—a map of the essential features required for bioactivity. drugdesign.orgnih.govrsc.org This model then guides the design of new compounds with similar features.
By systematically modifying the fatty acid chain length, the position and type of unsaturation, and the nature of the alpha-substituent, researchers can develop a new generation of molecules with improved therapeutic properties, such as enhanced antimicrobial or anticancer activity.
Unexplored Biological Roles and Mechanistic Hypotheses
While the antimicrobial activity of this compound is established, many of its biological roles and the precise mechanisms behind them remain to be discovered.
Ecological Significance: The compound is naturally found in marine sponges like Spheciospongia cuspidifera and Tropsentia roquensis. acs.orgevitachem.com It is widely believed that these specialized fatty acids are produced by symbiotic bacteria living within the sponge. gerli.comnih.gov This suggests a potential role in the chemical defense of the sponge, protecting it from pathogens or predation. The specific interactions between the sponge, its microbial symbionts, and the surrounding marine environment mediated by this molecule are largely unexplored.
Novel Mechanistic Pathways: The hypothesis that this compound acts by disrupting cell membranes is compelling but requires further validation. evitachem.com Its unique structure could enable it to interact with specific membrane proteins or lipid domains, triggering signaling cascades within the cell that lead to growth inhibition or apoptosis.
Additionally, while its effect on some topoisomerases has been investigated, it may target other, as-yet-unidentified enzymes or cellular pathways. researchgate.netnih.gov The presence of the methoxy group, which is relatively uncommon in fatty acids, could confer a high degree of specificity for its molecular targets. Future research could explore its effects on lipid metabolism, cellular signaling, and other fundamental processes in both prokaryotic and eukaryotic cells.
Table 1: Investigated Biological Activities of this compound
| Activity Type | Target Organism/System | Observed Effect | Reference(s) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate inhibition | acs.org, nih.gov |
| Antibacterial | Streptococcus faecalis | Moderate inhibition | acs.org, nih.gov |
| Antibacterial | Escherichia coli | Weak to moderate inhibition | researchgate.net |
| Antiprotozoal | Leishmania species (related compounds) | Enzyme inhibition (Topoisomerase IB) | researchgate.net |
Challenges and Opportunities in the Study of Methoxylated Fatty Acids
The study of this compound and other methoxylated fatty acids presents a unique set of challenges and opportunities that drive innovation in natural product chemistry and drug discovery.
Challenges:
Low Natural Abundance: These compounds are often present in very small quantities in their natural sources, making their isolation and purification for research purposes difficult and costly. nih.gov
Analytical Complexity: A significant challenge in the analysis of methoxylated fatty acids is the risk of creating artifacts. For example, certain common laboratory procedures, like acid-catalyzed transesterification used to prepare fatty acid methyl esters for analysis, can artificially introduce a methoxy group onto other fatty acids, leading to misidentification. xn--d1ahakv.xn--p1aiasm.org
Elucidating Mechanism of Action: Determining the precise molecular target and mechanism of action for any bioactive compound is inherently complex and a major hurdle in translating a discovery into a therapeutic application. nih.gov
Opportunities:
Therapeutic Potential: Methoxylated lipids exhibit a wide array of promising biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. nih.govresearchgate.net This makes them a rich source for the discovery of new lead compounds for drug development.
Novel Chemical Scaffolds: The unique structure of this compound provides a novel chemical scaffold that is distinct from conventional drugs, offering the potential to overcome existing mechanisms of drug resistance.
Understanding Biosynthesis: Investigating how marine organisms or their symbionts synthesize these unusual fatty acids can reveal novel enzymes and biosynthetic pathways. researchgate.net This knowledge could be harnessed for the biotechnological production of these compounds.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
